molecular formula C6H7BrN2O3S B13002223 5-Bromo-4-methoxypyridine-3-sulfonamide

5-Bromo-4-methoxypyridine-3-sulfonamide

Cat. No.: B13002223
M. Wt: 267.10 g/mol
InChI Key: GVLFZIQSIGBMGM-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypyridine-3-sulfonamide is an organic compound with the molecular formula C6H7BrN2O3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methoxy, and sulfonamide groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxypyridine-3-sulfonamide typically involves the bromination of 4-methoxypyridine followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The sulfonamide group is introduced using sulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Scientific Research Applications

5-Bromo-4-methoxypyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and in cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridine-3-sulfonamide
  • 4-Methoxypyridine-3-sulfonamide
  • 5-Bromo-4-methylpyridine-3-sulfonamide

Uniqueness

5-Bromo-4-methoxypyridine-3-sulfonamide is unique due to the combination of bromine, methoxy, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Properties

Molecular Formula

C6H7BrN2O3S

Molecular Weight

267.10 g/mol

IUPAC Name

5-bromo-4-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C6H7BrN2O3S/c1-12-6-4(7)2-9-3-5(6)13(8,10)11/h2-3H,1H3,(H2,8,10,11)

InChI Key

GVLFZIQSIGBMGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1S(=O)(=O)N)Br

Origin of Product

United States

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